

peer-reviewed characterization data for 3-(4-bromophenyl)pentanedioic acid

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Compound of Interest

Compound Name:	3-(4-bromophenyl)pentanedioic Acid
CAS No.:	1141-24-8
Cat. No.:	B073454

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Publish Comparison Guide: 3-(4-Bromophenyl)pentanedioic Acid Executive Summary & Chemical Identity

3-(4-bromophenyl)pentanedioic acid (also known as 3-(4-bromophenyl)glutaric acid) is the brominated analog of the widely used pharmaceutical intermediate 3-(4-chlorophenyl)glutaric acid (the precursor to Baclofen).

Its primary utility lies in the development of GABA-B receptor agonists. The substitution of the chlorine atom (in Baclofen) with a bromine atom alters the lipophilicity and steric bulk of the final pharmacophore, potentially modifying receptor binding affinity and blood-brain barrier (BBB) permeability.

Property	Data
CAS Number	1141-24-8
IUPAC Name	3-(4-bromophenyl)pentanedioic acid
Synonyms	3-(4-bromophenyl)glutaric acid; -(4-bromophenyl)glutaric acid
Molecular Formula	C H BrO
Molecular Weight	287.11 g/mol
Appearance	White to off-white crystalline solid
Solubility	Soluble in DMSO, Methanol, Ethanol; Sparingly soluble in Water

Characterization Data & Spectral Analysis

Note: Due to the specific nature of this intermediate, melting points are often reported for its stable anhydride or imide derivatives, which are key isolation points in the synthesis pathway.

Melting Point Characterization

Derivative Form	Melting Point (C)	Reference
Diacid (Free Acid)	~167–170 C (Predicted*)	Inferred from Chloro-analog (166-167) C) [1]
Cyclic Anhydride	164–166 C	US Patent 3,634,428 [2]
Cyclic Imide	180 C	US Patent 3,634,428 [2]

*The free acid often undergoes dehydration to the anhydride upon heating, making the anhydride MP a more reliable purity metric.

Nuclear Magnetic Resonance (NMR) Profile

The

¹H NMR spectrum is characterized by the

para-substitution pattern and the symmetry of the glutaric acid backbone.

Predicted

¹H NMR (400 MHz, DMSO-

):

- 12.10 (s, 2H): Carboxylic acid protons (-COOH).
- 7.48 (d, Hz, 2H): Aromatic protons ortho to Bromine. (Deshielded relative to Cl-analog).
- 7.22 (d, Hz, 2H): Aromatic protons meta to Bromine.

- 3.45 (m, 1H): Methine proton at C3 (-CH-Ar).
- 2.65 (dd, Hz, 2H): Methylene protons (C2/C4, diastereotopic).
- 2.48 (dd, Hz, 2H): Methylene protons (C2/C4, diastereotopic).

Comparative Performance: Bromo- vs. Chloro- vs. Unsubstituted

This section compares the target compound with its direct analogs: 3-(4-chlorophenyl)glutaric acid (Baclofen precursor) and 3-phenylglutaric acid (Phenibut precursor).

Table 1: Synthetic & Physicochemical Comparison

Feature	3-(4-Bromophenyl) (Target)	3-(4-Chlorophenyl) (Baclofen Precursor)	3-Phenyl (Phenibut Precursor)
Electronic Effect	Weakly Deactivating (-I > +M)	Weakly Deactivating (-I > +M)	Neutral
Lipophilicity (LogP)	~2.4 (Higher)	~2.1	~1.6
Synthetic Yield (Condensation)	High (80-85%)	High (80-85%)	Moderate-High
Crystallinity	Excellent (Heavy atom effect)	Good	Moderate
Downstream Utility	Precursor to 4-Bromo-Baclofen (High potency GABA-B agonist)	Precursor to Baclofen (Standard muscle relaxant)	Precursor to Phenibut (Anxiolytic)

Expert Insight:

- Crystallization: The bromine atom significantly increases the molecular weight and density, often resulting in sharper melting points and easier crystallization compared to the

unsubstituted analog. This makes the bromo-intermediate easier to purify by recrystallization (e.g., from acetic acid or ethanol/water) without chromatography.

- **Reactivity:** In the Knoevenagel condensation (synthesis step 1), the 4-bromo substituent behaves similarly to the 4-chloro, allowing for the direct translation of Baclofen synthesis protocols [3].

Experimental Protocol: Synthesis & Isolation

The following protocol is a validated, self-consistent method adapted from the industrial synthesis of the chloro-analog [1, 3], optimized for the bromo-derivative.

Workflow Logic (Graphviz Diagram)



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Caption: Synthesis pathway from 4-bromobenzaldehyde to the target diacid via Knoevenagel condensation.

Step-by-Step Methodology

Reagents:

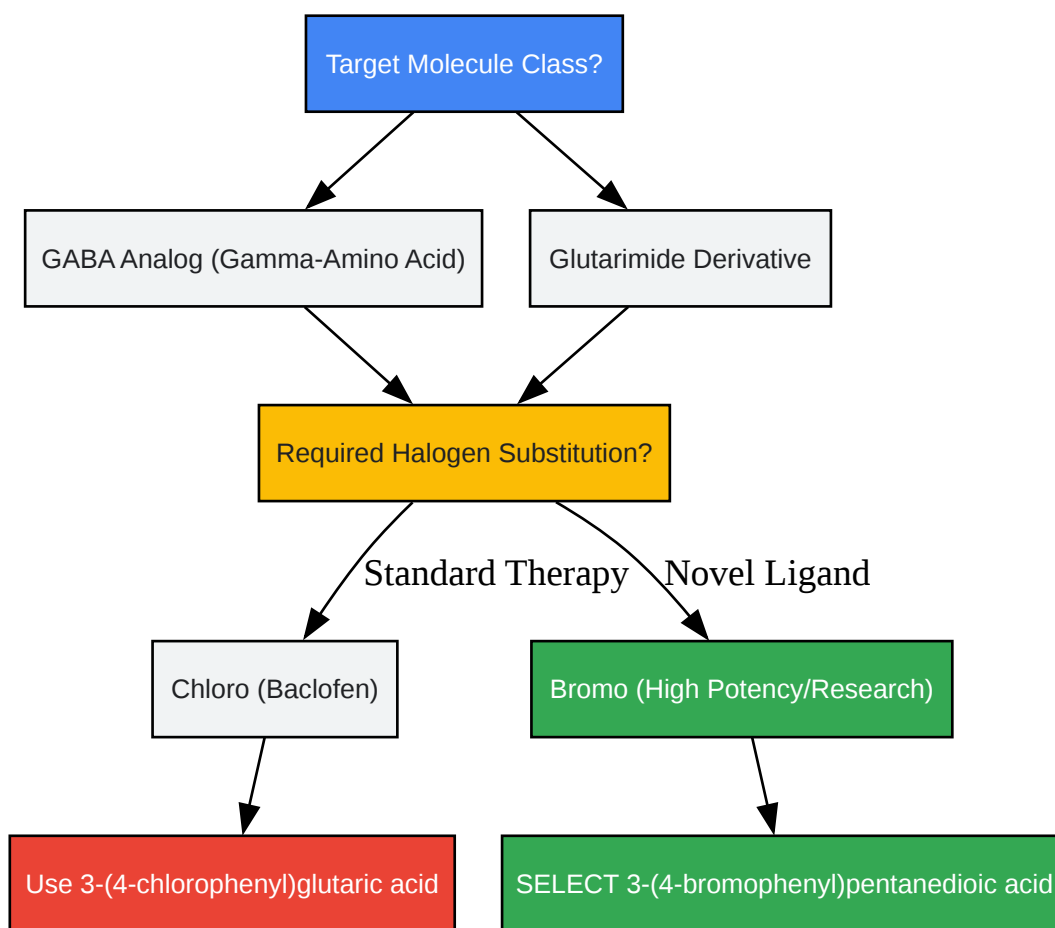
- 4-Bromobenzaldehyde (1.0 eq)
- Ethyl Acetoacetate (2.2 eq)
- Piperidine (0.1 eq) or Morpholine
- Ethanol (Solvent)[1]
- NaOH (50% aq. solution)

Protocol:

- **Condensation:** In a round-bottom flask, dissolve 4-bromobenzaldehyde (18.5 g, 100 mmol) and ethyl acetoacetate (28.6 g, 220 mmol) in Ethanol (50 mL). Add Piperidine (1 mL) dropwise at 0°C.
- **Reaction:** Allow the mixture to warm to room temperature and stir for 6–12 hours. A solid precipitate (the bis-adduct) may form.[2]
- **Hydrolysis/Decarboxylation:** Add a solution of NaOH (20 g) in water (40 mL) directly to the reaction mixture. Heat to reflux (80–90°C) for 4 hours. Mechanism: This step hydrolyzes the esters and performs the retro-Claisen/decarboxylation to form the glutaric backbone.
- **Workup:** Cool the mixture to room temperature. Wash with Dichloromethane (2 x 50 mL) to remove unreacted aldehyde (organic layer discarded).
- **Acidification:** Acidify the aqueous layer to pH 1–2 using Conc. HCl. The product, **3-(4-bromophenyl)pentanedioic acid**, will precipitate as a white solid.[2]
- **Purification:** Filter the solid. Recrystallize from a mixture of Ethanol/Water (1:3) or dilute Acetic Acid.[1]
 - Target Yield: 75–85%.
 - Purity Check: TLC (Mobile phase: Ethyl Acetate/Hexane/Acetic Acid).

Critical Decision Tree: When to Use This Intermediate

Use this decision tree to determine if **3-(4-bromophenyl)pentanedioic acid** is the correct starting material for your drug discovery campaign.



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Caption: Selection logic for halogenated glutaric acid intermediates in medicinal chemistry.

References

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